3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
1-{4-ALLYL-5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of 1,2,4-triazoles. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1-{4-ALLYL-5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL PHENYL ETHER involves multiple stepsThe reaction conditions typically involve the use of solvents such as acetic acid and water, with the reaction being carried out at elevated temperatures . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The phenyl ether group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-{4-ALLYL-5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL PHENYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes, leading to disruption of cellular processes in microorganisms and cancer cells. The dichlorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
- 2-(4-ALLYL-5-((3,4-DICHLOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
This detailed article provides a comprehensive overview of 1-{4-ALLYL-5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL PHENYL ETHER, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19Cl2N3OS |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(1-phenoxyethyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(14(2)26-16-7-5-4-6-8-16)23-24-20(25)27-13-15-9-10-17(21)18(22)12-15/h3-10,12,14H,1,11,13H2,2H3 |
InChI Key |
IWGLPUOXYUHIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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